

# Application Notes and Protocols for N-methyl Leukotriene C4 In Vitro Assays

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## Compound of Interest

Compound Name: N-methyl Leukotriene C4

Cat. No.: B10752222

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro quantification and analysis of **N-methyl Leukotriene C4** (N-methyl LTC4), a stable synthetic analog of Leukotriene C4 (LTC4). N-methyl LTC4 is a potent and selective agonist for the cysteinyl leukotriene receptor 2 (CysLT2), making it a valuable tool for studying the roles of this receptor in various physiological and pathological processes.<sup>[1][2]</sup> Unlike its endogenous counterpart, N-methyl LTC4 is resistant to metabolic degradation to LTD4 and LTE4, which simplifies the interpretation of experimental results.<sup>[1][2]</sup>

This document outlines three common in vitro assay methodologies: Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

## Data Presentation

The following tables summarize key quantitative data for the described assay methods, providing a clear comparison of their performance characteristics.

Table 1: ELISA Kit Performance Characteristics for Leukotriene C4 Quantification

Parameter	Typical Value
Assay Range	17.1 - 5,000 pg/mL[3]
Sensitivity (80% B/B0)	~21.2 pg/mL[3]
Detection Limit (LOD)	~7.4 - 10 pg/mL[3][4]
IC50 (50% B/B0)	~45 pg/mL[4]
Intra-Assay Precision	<10%[5]
Inter-Assay Precision	<12%[5]

Note: Data is based on commercially available LTC4 ELISA kits and is expected to be comparable for N-methyl LTC4 due to structural similarity. Verification is recommended.

Table 2: Cross-Reactivity of a Commercial LTC4 ELISA Kit

Compound	Cross-Reactivity (%)
Leukotriene C4	100
Leukotriene C4 methyl ester	37
Leukotriene B4	1.2
Leukotriene E4	0.16
14,15-Leukotriene C4	0.03
Arachidonic Acid	0.00029
L-Glutathione	<0.01
Leukotriene D4	<0.01
N-acetyl Leukotriene E4	<0.01

Source: Based on data from commercially available LTC4 ELISA kits.[3] It is crucial to verify the cross-reactivity profile for the specific kit being used, especially when analyzing complex biological samples.

## Experimental Protocols

### Competitive ELISA Protocol for N-methyl Leukotriene C4

This protocol is adapted from commercially available Leukotriene C4 ELISA kits and is suitable for the quantification of N-methyl LTC4 in various sample types, including cell culture supernatants and other biological fluids.[\[5\]](#)

**Principle:** This assay is a competitive immunoassay. A fixed amount of N-methyl LTC4 conjugated to an enzyme (e.g., acetylcholinesterase - AChE) competes with the N-methyl LTC4 in the sample for a limited number of binding sites on a specific antibody. The amount of enzyme-conjugated N-methyl LTC4 bound to the antibody is inversely proportional to the concentration of N-methyl LTC4 in the sample.

**Materials:**

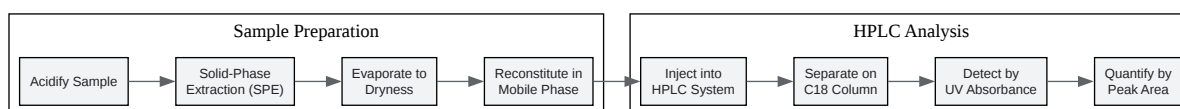
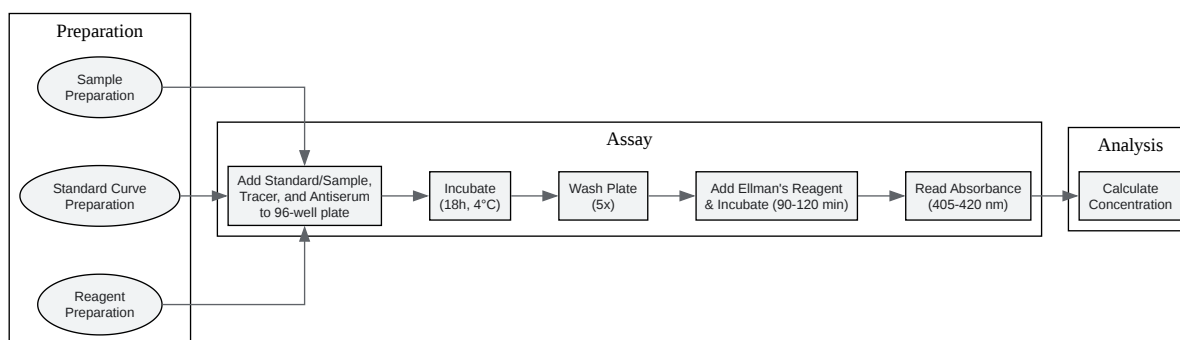
- **N-methyl Leukotriene C4** Standard
- N-methyl LTC4-AChE Tracer
- LTC4 Antiserum
- Pre-coated 96-well plate (e.g., mouse anti-rabbit IgG)
- ELISA Buffer
- Wash Buffer
- Ellman's Reagent (for development)
- Plate reader capable of measuring absorbance at 405-420 nm[\[6\]](#)
- Adjustable pipettes
- UltraPure water

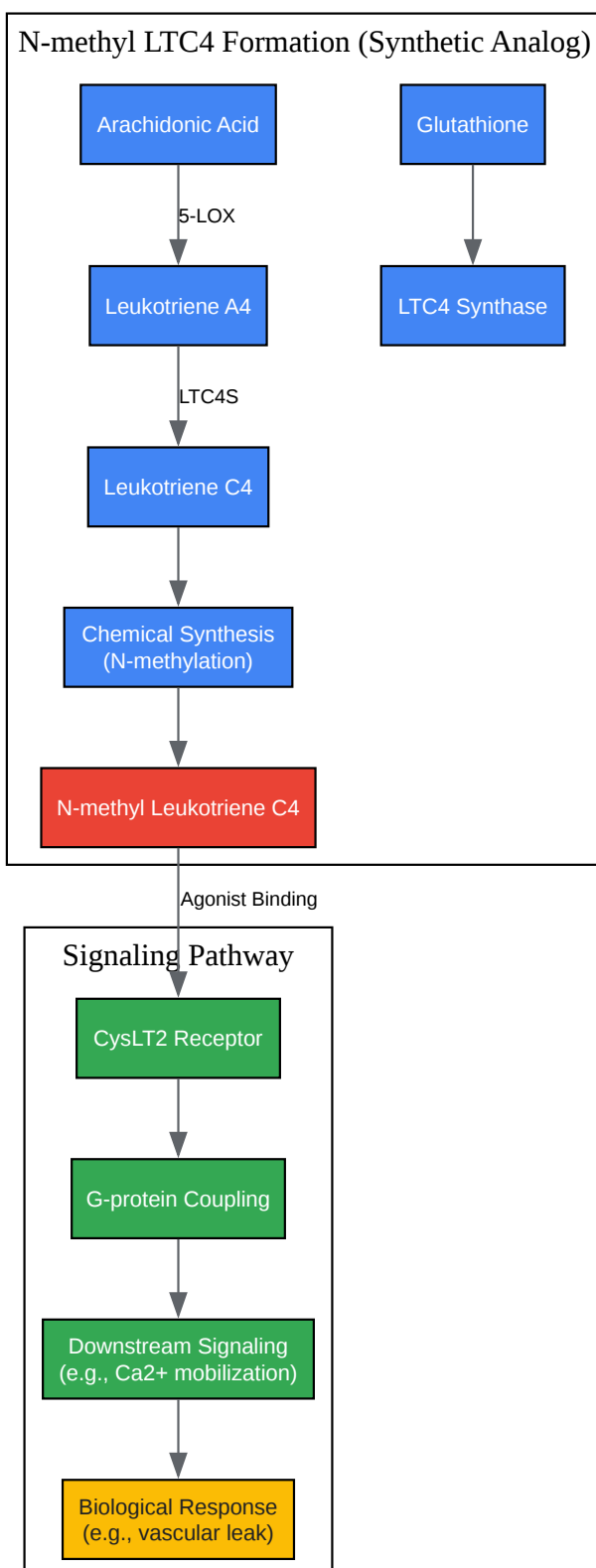
**Procedure:**

- Reagent Preparation:

- Prepare all buffers and reagents according to the kit manufacturer's instructions.
- Dilute the Wash Buffer concentrate.
- Reconstitute the N-methyl LTC4-AChE tracer and LTC4 antiserum.
- Standard Curve Preparation:
  - Prepare a stock solution of the N-methyl LTC4 standard.
  - Perform serial dilutions of the stock solution in ELISA Buffer to create a standard curve. A typical range would be from 0 to 5000 pg/mL.
- Sample Preparation:
  - Samples may require purification or dilution to fall within the assay's dynamic range.
  - For complex matrices like plasma or urine, solid-phase extraction (SPE) may be necessary to remove interfering substances.<sup>[4]</sup>
- Assay Procedure:
  - Add 50 µL of either standard or sample to the appropriate wells of the 96-well plate.
  - Add 50 µL of the N-methyl LTC4-AChE tracer to each well.
  - Add 50 µL of the LTC4 antiserum to each well.
  - Incubate the plate, typically for 18 hours at 4°C.
- Washing:
  - Wash the plate five times with Wash Buffer to remove any unbound reagents.
- Development:
  - Add 200 µL of Ellman's Reagent to each well.
  - Incubate the plate in the dark on a plate shaker for 90-120 minutes.

- Reading:
  - Read the absorbance at 405-420 nm using a microplate reader.
- Calculation:
  - Subtract the background absorbance from all readings.
  - Plot the percentage of bound tracer (B/B0) against the standard concentrations.
  - Determine the concentration of N-methyl LTC4 in the samples from the standard curve.





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